(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide
Description
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4/c1-17-5-4-16-12(17)7-18(8-15)9-2-3-11(14)10(13)6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVSSLAKRNIATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C#N)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-chloro-4-fluoroaniline, which is then subjected to a series of reactions to introduce the imidazole and cyanamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The imidazole moiety can participate in redox reactions, altering the oxidation state of the compound.
Addition Reactions: The cyanamide group can react with nucleophiles, leading to the formation of new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the imidazole ring.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:
Electronic and Steric Effects
- Halogen Substituents: The target compound combines chloro and fluoro groups on the phenyl ring. In 5-(3-chlorophenylsulfanyl)-... (), the trifluoromethyl (CF₃) group on pyrazole introduces stronger electron withdrawal than fluorine alone, which could influence reactivity in nucleophilic substitution reactions .
- Heterocyclic Cores: The imidazole ring in the target compound offers a basic nitrogen atom (pKa ~7), enabling protonation at physiological pH, a feature absent in the phthalimide () and less pronounced in pyrazole (). This property may enhance bioavailability or target binding in biological systems.
Functional Groups :
Biological Activity
(3-Chloro-4-fluorophenyl)-[(1-methylimidazol-2-yl)methyl]cyanamide is a synthetic organic compound characterized by a chloro-fluoro-substituted phenyl ring, an imidazole moiety, and a cyanamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Chloro and Fluoro Substituents : Enhance lipophilicity and biological activity.
- Imidazole Moiety : Known for its role in biological systems, particularly in enzyme interactions.
Antitumor Activity
Research indicates that compounds containing the 3-chloro-4-fluorophenyl motif exhibit significant antitumor activity. For instance, studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 33 | SJSA-1 | 0.15 |
| 39 | RS4;11 | 0.038 |
| 60 | HCT116 | 0.104 |
These results suggest that the presence of the chloro-fluoro substituents may enhance the potency of the compounds against tumor cells .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes. Notably, it has shown potential as an inhibitor of tyrosinase, an enzyme implicated in melanin production. The introduction of the 3-chloro-4-fluorophenyl group was found to improve binding interactions with the catalytic site of tyrosinase, leading to enhanced inhibitory activity .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of CFTR : The compound has been linked to the inhibition of cystic fibrosis transmembrane conductance regulator (CFTR), which plays a crucial role in chloride ion transport across epithelial cells. This inhibition is beneficial in treating conditions like cystic fibrosis .
- Activation of p53 Pathway : In cancer models, some derivatives have been shown to activate the p53 pathway, leading to apoptosis in cancer cells. This effect was observed through pharmacodynamic studies where compounds induced upregulation of p53 and related proteins .
Study on Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in xenograft models. The compound demonstrated dose-dependent tumor regression with significant efficacy at doses of 100 mg/kg administered orally. The results indicated that the compound could effectively inhibit tumor growth by inducing apoptosis .
Tyrosinase Inhibition Study
In another investigation focusing on tyrosinase inhibition, various derivatives incorporating the 3-chloro-4-fluorophenyl group were synthesized and tested against Agaricus bisporus tyrosinase. The study concluded that compounds with this structural motif exhibited superior inhibitory activity compared to reference compounds, supporting its potential use in cosmetic applications targeting hyperpigmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
